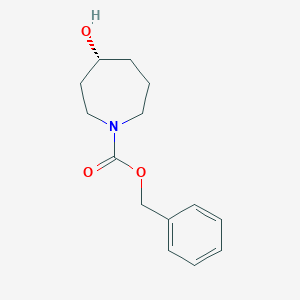
(4R)-N-Cbz-4-hydroxy-azepane
Descripción general
Descripción
(4R)-N-Cbz-4-hydroxy-azepane is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-based Optimization in Medicinal Chemistry
Novel azepane derivatives were prepared and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). This research underscores the potential of azepane derivatives in the development of new therapeutic agents. The study utilized molecular modeling and synthesized compounds to achieve plasma stability and high in vitro activity, highlighting the significance of azepane derivatives in drug design and optimization (Breitenlechner et al., 2004).
Chemical Transformations for Functional Derivatives
The chemical reactivity of azepane derivatives has been explored through reactions with methanesulfonyl chloride or PPh3-CBr4, leading to the synthesis of various functional derivatives. This research provides insights into the activation of hydroxyl groups towards nucleophilic substitution, demonstrating the versatility of azepane compounds in organic synthesis (Khoroshunova et al., 2021).
Glycosidase Inhibition for Therapeutic Applications
A divergent synthesis of polyhydroxylated azepanes from d-mannose was described, leading to compounds that exhibit weak but selective inhibition against α-l-fucosides. This study highlights the potential of azepane derivatives as glycosidase inhibitors, which could have implications for the treatment of various diseases (Estévez et al., 2010).
Development of Ionic Liquids
Azepane has been used as a starting material to synthesize a new family of room-temperature ionic liquids. These transformations present an innovative approach to mitigating waste in the polyamide industry by converting azepane into value-added products. The study discusses the influence of anion and cation structures on the physical properties of these ionic liquids, suggesting their potential in various industrial applications (Belhocine et al., 2011).
Enantioselective Synthesis in Organic Chemistry
Research on the enantioselective synthesis of azepane-type N-heterocycles through dehydrative intramolecular N-allylation demonstrates the utility of azepane derivatives in the synthesis of complex organic molecules. This work highlights the role of azepane compounds in facilitating the synthesis of natural product analogs with potential biological activity (Seki et al., 2012).
Propiedades
IUPAC Name |
benzyl (4R)-4-hydroxyazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXUQWPNVHGPQC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CCN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




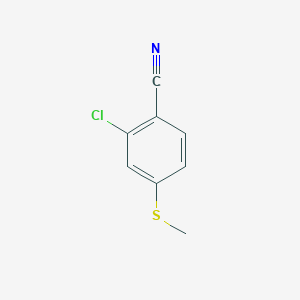
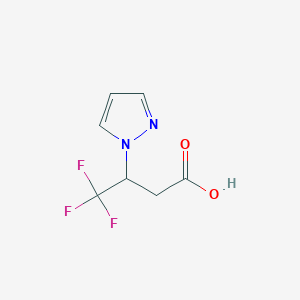


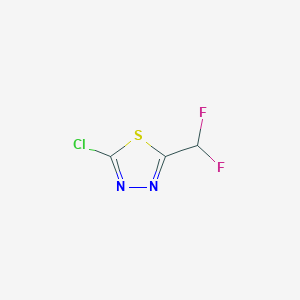
![2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1454412.png)

![1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1454416.png)

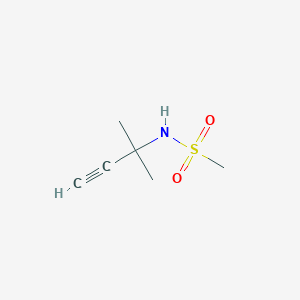

![2-[(Cyclopentylmethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1454425.png)
